molecular formula C8H5ClF3NO2 B1586999 Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 655235-65-7

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B1586999
CAS No.: 655235-65-7
M. Wt: 239.58 g/mol
InChI Key: IBDYTWWXSCCQRL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the CAS Number: 655235-65-7. It has a molecular weight of 239.58 . This compound is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines, which include this compound, have been studied extensively in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate . The InChI code for this compound is 1S/C8H5ClF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions. For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This process exhibits complete regioselectivity and high yields, highlighting a versatile method for constructing pyridine-containing compounds (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

  • Electrochemical Synthesis in Ionic Liquid Media : The electrochemical fluorination of methyl adamantane-1-caroxylate in pyridine–5HF under constant current conditions demonstrates an innovative approach to synthesizing key intermediates like methyl-3,5,7-trifluoroadamantane-1-carboxylate. This method utilizes recycling of ionic liquid media, showcasing an efficient and environmentally friendly synthesis technique (Miki Monoi & S. Hara, 2012).

  • Azirine Strategy for Aminopyrroles : The use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for the synthesis of trifluoromethyl-substituted aminopyrroles demonstrates the application of azirine ring expansion strategies. This methodology enables the production of various substituted pyrroles, highlighting the chemical versatility of pyridine derivatives (A. Khlebnikov et al., 2018).

Molecular Modeling and Experimental Studies

  • Thermodynamic and Transport Properties of Pyridinium-based Ionic Liquids : Research on pyridinium-based ionic liquids such as 1-n-hexyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide demonstrates the importance of molecular dynamics and experimental studies in understanding their thermodynamic and transport properties. Such studies are crucial for the development of new materials with specific physical and chemical characteristics (C. Cadena et al., 2006).

Organocatalysis and Catalytic Methods

  • Transesterification Catalysis : The discovery of zwitterionic salts as mild organocatalysts for transesterification processes opens new pathways in catalysis. These salts, derived from reactions with pyridine derivatives, showcase the role of pyridine-based compounds in facilitating chemical transformations under mild conditions, highlighting their potential in organic synthesis and industrial applications (K. Ishihara, Masatoshi Niwa, & Yuji Kosugi, 2008).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives, including Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

Trifluoromethylpyridines, including Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, have found extensive use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYTWWXSCCQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381688
Record name methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655235-65-7
Record name methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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